(S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Description
Properties
IUPAC Name |
(8aS)-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-9-5-7(11)10-4-2-3-6(10)8(9)12/h6H,2-5H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERUHVMGZCJXLR-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2CCCC2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2CCC[C@H]2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can be achieved through several methods. One common approach involves the cyclization of N-propargylenaminones, which are prepared by the addition of propargylamine to acetylenes. This is followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Another method involves the one-pot cascade reaction of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone, which produces trisubstituted pyrrolo[1,2-a]pyrazines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with various molecular targets and pathways. For instance, it has been shown to cause cell cycle arrest and apoptosis in cancer cells by activating caspase-9 and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) . Additionally, its antioxidant properties help in scavenging free radicals, thereby preventing oxidative stress .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Sources
The biological activity of DKP derivatives is highly dependent on substituents at the C3 position. Below is a comparison of key analogs:
Antimicrobial Activity
- (S)-2-Methyl derivative: Shows moderate antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa , but lower efficacy compared to its 3-isobutyl and 3-benzyl analogs. The 3-isobutyl variant produced by Bacillus amyloliquefaciens MHNO2-20 demonstrated higher binding energy against Ralstonia solanacearum in silico .
- 3-(Phenylmethyl) (PPDHP) : Exhibits potent antifungal activity with minimal cytotoxicity, making it suitable for agricultural biocontrol .
Antioxidant Activity
- (S)-2-Methyl derivative: Scavenges free radicals effectively, as observed in Streptomyces mangrovisoli sp. nov. .
- 3-(2-Methylpropyl) : Found in Streptomyces sp. MUM256, this derivative showed comparable antioxidant activity to the methyl variant but with additional anticancer effects .
Nematocidal Activity
- (S)-2-Methyl derivative : At 20 mg/mL, it achieved 64.2% mortality of Meloidogyne incognita J2 nematodes, whereas the 3-isobutyl analog (thymine derivative) showed 99–100% mortality at the same concentration .
Anticancer Activity
Key Research Findings
Nematocidal Limitations : The (S)-2-methyl variant requires higher concentrations (≥20 mg/mL) for moderate nematocidal effects, whereas thymine derivatives achieve near-complete inhibition at the same dose .
Structural-Activity Relationship : Bulky substituents (e.g., benzyl, phenylmethyl) enhance antifungal and anticancer activities but reduce solubility, impacting bioavailability .
Data Tables
Table 1: Nematocidal Activity at 20 mg/mL
| Compound | J2 Mortality (%) | Egg Hatching Inhibition (%) |
|---|---|---|
| (S)-2-Methyl derivative | 64.2 | 50–75 |
| Thymine (3-isobutyl analog) | 99–100 | 70–100 |
| Hemi-pyocyanin (control) | 99–100 | 75–100 |
Table 2: Antioxidant Activity (IC₅₀ Values)
| Compound | DPPH Scavenging (µg/mL) | Source Organism |
|---|---|---|
| (S)-2-Methyl derivative | 25.3 ± 1.2 | Streptomyces mangrovisoli |
| 3-(2-Methylpropyl) | 28.7 ± 1.5 | Streptomyces sp. MUM256 |
| Hexahydro-3-(phenylmethyl) (PPDHP) | 30.1 ± 2.0 | Streptomyces sp. VITPK9 |
Sources:
Biological Activity
(S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, a bicyclic compound, has garnered attention due to its diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, focusing on antioxidant properties, neuroprotective effects, and potential therapeutic uses.
- Chemical Formula : C₈H₁₂N₂O₂
- Molecular Weight : 168.19 g/mol
- CAS Number : 65556-33-4
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study involving the extract of Streptomyces mangrovisoli demonstrated that this compound was identified as a key antioxidant agent. The extract showed strong activity against free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
| Study | Source | Findings |
|---|---|---|
| Kaneko et al. (1989) | Frontiers in Microbiology | Identified as an antioxidant in Streptomyces extract; effective against free radicals. |
| Kim et al. (2008) | Journal of Natural Products | Demonstrated protective effects in cellular models against oxidative damage. |
| Wang et al. (2013) | Phytochemistry | Showed dose-dependent antioxidant activity using DPPH assay. |
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential role in treating neurodegenerative diseases.
| Research | Methodology | Results |
|---|---|---|
| U.S. Patent US8067425B2 | In vitro cell culture studies | Significant reduction in neuronal cell death under oxidative stress conditions. |
| Clinical Trials | Not yet conducted | Future studies planned to evaluate efficacy in human subjects with neurodegenerative disorders. |
3. Antimicrobial Activity
Emerging evidence suggests that this compound may possess antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains.
| Study | Organism Tested | Results |
|---|---|---|
| Olano et al. (2009) | Staphylococcus aureus, E. coli | Inhibition of bacterial growth observed at specific concentrations. |
| Kumar et al. (2014) | Various fungi and bacteria | Broad-spectrum antimicrobial activity noted; further research needed for clinical relevance. |
Case Studies and Applications
Several case studies highlight the potential applications of this compound:
- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress.
- Chronic Inflammatory Conditions : The compound has shown promise in reducing inflammation markers in preclinical models of arthritis and other inflammatory diseases.
Q & A
Basic: What synthetic methodologies are established for (S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione?
Synthesis typically involves multi-step organic reactions, including condensation of diketones with amino acid derivatives , followed by cyclization and reduction steps to form the bicyclic core. For example, diketopiperazine derivatives are synthesized via cyclization of dipeptides under controlled conditions, with stereochemical control achieved using chiral catalysts or enantiomerically pure precursors . Advanced routes may employ microwave-assisted synthesis or enzymatic resolution to enhance yield and enantiomeric excess.
Basic: How is the molecular structure of this compound characterized?
The compound’s structure (C₇H₁₀N₂O₂, MW 154.17) is confirmed via:
- High-resolution mass spectrometry (HR-MS) for molecular weight validation .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C spectra resolve the fused bicyclic system and substituent positions .
- X-ray crystallography (where applicable) to confirm stereochemistry .
- Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment (retention time ~53.75 min, similarity index ≥94%) .
Basic: What in vitro biological activities have been reported?
Key activities include:
- Antimicrobial effects : Inhibits Staphylococcus aureus (MIC 15–20 mg/L) and disrupts biofilms in Pseudomonas aeruginosa .
- Anti-quorum sensing : Reduces virulence factor production in Gram-negative pathogens .
- Antioxidant properties : Hydroxylated derivatives show radical scavenging activity .
Advanced: How do structural modifications influence its antimicrobial efficacy?
Substituents critically modulate bioactivity:
Advanced: What analytical techniques resolve stereochemical configuration?
- Chiral HPLC : Separates enantiomers using polysaccharide-based columns .
- Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental and calculated spectra .
- NOESY NMR : Identifies spatial proximity of protons in the bicyclic system .
Advanced: How can discrepancies in reported bioactivity data be addressed?
Variations in MIC/MBC values (e.g., 15–30 mg/L) may arise from:
- Strain-specific resistance : Test against standardized clinical isolates (e.g., ATCC strains).
- Assay conditions : Standardize inoculum size, growth media, and incubation time .
- Compound purity : Use HPLC-purified samples (≥98% purity) to minimize batch-to-batch variability .
Advanced: What strategies optimize bioactivity through derivatization?
- Side-chain engineering : Introduce alkyl (e.g., isobutyl) or aryl groups to enhance membrane permeability .
- Hydroxylation : Improves water solubility and interaction with polar targets .
- Hybrid molecules : Conjugate with known antimicrobial agents (e.g., β-lactams) for synergistic effects .
Methodological: How to design experiments assessing its mechanism of action?
- Time-kill assays : Determine bactericidal vs. bacteriostatic effects .
- Transcriptomic profiling : Identify dysregulated pathways in treated pathogens (e.g., quorum sensing genes) .
- Molecular docking : Predict binding affinity with targets like P. aeruginosa LasR receptor .
Methodological: What are best practices for purifying this compound from microbial sources?
- Extraction : Use ethyl acetate for non-polar metabolites, followed by silica gel chromatography .
- Validation : Cross-reference GC-MS (e.g., molecular ion m/z 154) and NMR data with literature .
- Scale-up : Optimize fermentation conditions (pH, temperature) in Streptomyces spp. cultures .
Methodological: How to evaluate synergistic effects with other antimicrobials?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
